KPT-185 - 1333151-73-7

KPT-185

Catalog Number: EVT-272280
CAS Number: 1333151-73-7
Molecular Formula: C16H16F3N3O3
Molecular Weight: 355.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KPT-185 is a small molecule classified as a Selective Inhibitor of Nuclear Export (SINE). [] It functions by specifically and irreversibly binding to chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [] By inhibiting CRM1, KPT-185 traps these TSPs within the nucleus, restoring their function and inducing apoptosis in cancer cells. [] This mechanism has made KPT-185 a molecule of significant interest in preclinical cancer research.

KPT-251

    Compound Description: KPT-251 is a selective inhibitor of nuclear export (SINE) compound that demonstrates improved pharmacokinetic properties compared to KPT-185, making it more suitable for in vivo studies. [, ] Like KPT-185, KPT-251 effectively inhibits CRM1 and exhibits anti-tumor activity in various cancer models, including Non-Hodgkin's Lymphoma [], multiple myeloma [], and renal cell carcinoma [].

    Relevance: KPT-251 is structurally similar to KPT-185 and shares its mechanism of action, targeting CRM1 to induce apoptosis in cancer cells. [, ] Both compounds have shown significant anti-tumor effects in preclinical models, with KPT-251 being particularly advantageous for in vivo studies due to its improved pharmacokinetic profile.

KPT-276

    Compound Description: KPT-276 is another SINE compound structurally similar to KPT-185 with enhanced pharmacokinetic properties, making it suitable for oral administration in in vivo studies. [, , ] KPT-276 exhibits potent anti-tumor activity in preclinical models of several cancers, including Non-Hodgkin's Lymphoma [], multiple myeloma [], non-small cell lung cancer (NSCLC) [], and melanoma [].

    Relevance: KPT-276 shares a similar structure and mechanism of action with KPT-185, inhibiting CRM1 and blocking its nuclear export function. [, , ] Both compounds demonstrate significant anti-tumor effects in preclinical studies, with KPT-276 being particularly suitable for oral administration in in vivo models.

KPT-330 (Selinexor)

    Compound Description: KPT-330, also known as selinexor, is an orally bioavailable SINE compound and a clinically advanced analog of KPT-185. [, , , ] Selinexor specifically targets CRM1, leading to the nuclear retention of tumor suppressor proteins and ultimately inducing apoptosis in cancer cells. [, , , ] This compound has shown promising anti-tumor activity in preclinical and clinical trials against various cancers, including multiple myeloma, ovarian cancer, and NSCLC.

    Relevance: KPT-330 shares the same mechanism of action as KPT-185, inhibiting CRM1 to induce cell death in cancer cells. [, , , ] KPT-330 represents a clinically relevant analog of KPT-185 with a favorable pharmacokinetic profile for oral administration.

KPT-350

    Compound Description: KPT-350 is a SINE compound that specifically targets CRM1, similar to KPT-185. [] Although its exact structure may differ, its function aligns with other SINE compounds, including influencing the localization of viral capsid proteins.

    Relevance: Though specific structural details might be less available compared to other analogs, KPT-350's classification as a SINE compound suggests structural similarities and a shared mechanism of action with KPT-185, primarily targeting CRM1 for therapeutic benefit. []

Leptomycin B

    Compound Description: Leptomycin B is a natural product known to be a potent, albeit non-selective, inhibitor of CRM1. [] While it effectively inhibits CRM1-mediated nuclear export, its irreversible binding and associated toxicity have limited its clinical application.

    Relevance: Leptomycin B serves as a reference compound for CRM1 inhibition, highlighting the advantages of SINE compounds like KPT-185. [] While both compounds target CRM1, KPT-185 exhibits superior selectivity and a more favorable toxicity profile, making it a more promising candidate for clinical development.

AZD-2014

    Compound Description: AZD-2014 is a potent, selective, ATP-competitive, and orally bioavailable inhibitor of mTOR kinase, a central regulator of cell growth and metabolism. [, ] While structurally unrelated to KPT-185, it has been investigated in combination with KPT-185 for potential synergistic anti-tumor effects, particularly in mantle cell lymphoma.

    Relevance: AZD-2014 is not structurally related to KPT-185 but represents a functionally relevant compound. [, ] The combination of AZD-2014 with KPT-185 has shown promising results in preclinical studies, suggesting a potential synergistic effect in inhibiting cancer cell growth and survival.

SN-38

    Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy. [] While structurally and mechanistically distinct from KPT-185, it has been investigated for potential synergistic effects with KPT-185 in colon cancer models.

    Relevance: SN-38 is not structurally similar to KPT-185 but represents a functionally relevant compound. [] Combining SN-38 with KPT-185 has shown promising synergistic effects in preclinical studies, suggesting that CRM1 inhibition might enhance the sensitivity of cancer cells to topoisomerase inhibitors.

ABT-737

    Compound Description: ABT-737 is a small molecule inhibitor of the anti-apoptotic protein Bcl-2. [] It is structurally and mechanistically distinct from KPT-185, but the two compounds have been studied in combination as a potential strategy to overcome resistance to CRM1 inhibition in cancer cells.

    Relevance: ABT-737 is not structurally related to KPT-185 but represents a functionally relevant compound. [] The combination of ABT-737 with KPT-185 has been proposed to overcome the resistance of some cancer cells to CRM1 inhibition by targeting alternative survival pathways.

Chloroquine

    Compound Description: Chloroquine is an autophagy inhibitor that blocks lysosome acidification, preventing the fusion of autophagosomes with lysosomes. [] Although structurally and mechanistically unrelated to KPT-185, it has been investigated in combination with KPT-185 in mantle cell lymphoma models to enhance cell death.

    Relevance: Chloroquine is not structurally similar to KPT-185 but represents a functionally relevant compound. [] Combining chloroquine with KPT-185 has shown synergistic effects in preclinical studies, suggesting that inhibiting autophagy might enhance the anti-tumor activity of CRM1 inhibitors.

Synthesis Analysis

The synthesis of KPT-185 involves several steps that focus on creating a compound capable of selectively targeting the CRM1 protein. The specific synthetic pathway is proprietary, but it generally includes the assembly of various chemical moieties that confer selectivity and binding affinity to the Cys528 site of CRM1.

Molecular Structure Analysis

The molecular structure of KPT-185 features a complex arrangement that allows it to interact specifically with CRM1. While detailed structural data may not be fully disclosed, it is known that the compound binds irreversibly at the Cys528 residue within the CRM1 protein.

The structure-activity relationship (SAR) studies indicate that modifications to certain functional groups can significantly influence the potency and selectivity of KPT-185. These modifications are critical for achieving the desired pharmacological effects while minimizing off-target interactions .

Chemical Reactions Analysis

KPT-185 primarily functions through its interaction with CRM1, leading to a series of downstream effects within cancer cells. When KPT-185 binds to CRM1, it prevents the protein from exporting tumor suppressor proteins from the nucleus to the cytoplasm. This blockade results in increased levels of these proteins within the nucleus, promoting apoptosis and inhibiting cell proliferation.

The chemical reaction can be summarized as follows:

CRM1+KPT 185CRM1 KPT 185 Complex\text{CRM1}+\text{KPT 185}\rightarrow \text{CRM1 KPT 185 Complex}

This complex formation inhibits the normal function of CRM1, leading to altered cellular signaling pathways associated with cell growth and survival .

Mechanism of Action

The mechanism of action for KPT-185 revolves around its ability to inhibit CRM1-mediated nuclear export. By binding irreversibly to CRM1 at the Cys528 site, KPT-185 disrupts the export process for various proteins, including tumor suppressors such as p53 and others involved in apoptosis.

Key processes influenced by KPT-185 include:

  • Induction of Apoptosis: Increased nuclear retention of pro-apoptotic factors leads to enhanced apoptosis in cancer cells.
  • Cell Cycle Arrest: KPT-185 induces cell cycle arrest at the G1 phase in various leukemia cell lines.
  • Differentiation Induction: In acute myeloid leukemia cells, KPT-185 promotes differentiation alongside its cytotoxic effects .

These mechanisms collectively contribute to the anti-tumor activity observed in preclinical studies.

Physical and Chemical Properties Analysis

KPT-185 exhibits several notable physical and chemical properties:

  • Solubility: The compound has a solubility greater than 17.8 mg/mL in dimethyl sulfoxide (DMSO), which facilitates its use in various experimental settings.
  • IC50 Values: The half-maximal inhibitory concentration (IC50) values range from 100 nM to 500 nM across different cancer cell lines, indicating significant potency against leukemia and pancreatic cancer cells.
  • Storage Conditions: KPT-185 should be stored below -20 °C for long-term stability .

These properties are essential for optimizing its use in laboratory settings and potential clinical applications.

Applications

KPT-185 has several promising applications within scientific research and clinical settings:

  • Cancer Research: It serves as a valuable tool for studying CRM1's role in cancer progression and therapy resistance.
  • Therapeutic Development: Ongoing studies aim to evaluate KPT-185's efficacy in clinical trials for treating acute myeloid leukemia and other malignancies.
  • Mechanistic Studies: Researchers utilize KPT-185 to explore nuclear transport mechanisms and their implications in cellular signaling pathways .
Molecular Mechanisms of KPT-185 as a Selective CRM1/XPO1 Inhibitor

Structural Basis of CRM1/XPO1 Inhibition by KPT-185

Covalent Binding to Cysteine Residues in the Cargo-Binding Groove

KPT-185 exerts its inhibitory function through highly specific covalent modification of Cysteine 528 (Cys528) located within the nuclear export signal (NES)-binding groove of Exportin 1 (XPO1/CRM1). This groove is a critical structural feature required for XPO1 to recognize and bind leucine-rich NES motifs present in hundreds of cargo proteins. Unlike earlier irreversible inhibitors like Leptomycin B (LMB), KPT-185 forms a slowly reversible covalent bond with the thiol group of Cys528, enabling sustained inhibition while reducing off-target toxicity [1] [3] [7]. The binding occurs in a region of the groove characterized by a cluster of hydrophobic residues and key amino acids (e.g., Tyr571, Phe572) that collectively form the NES recognition site. Structural analyses reveal that KPT-185’s binding induces conformational constraints in the groove, reducing its flexibility and accessibility for NES-containing cargoes [3]. This specificity is further enhanced by KPT-185’s smaller molecular size compared to LMB, allowing it to occupy only a portion of the groove while maintaining high-affinity binding (Kd in low nanomolar range) and selectivity for XPO1 over other exportins [7].

Table 1: Key Structural Features of KPT-185-XPO1 Binding

FeatureKPT-185Leptomycin B (LMB)
Binding SiteCys528 in NES grooveCys528 in NES groove
Binding TypeSlowly reversible covalentIrreversible covalent
Molecular OccupancyPartial groove occupationFull groove occupation
SpecificityHigh selectivity for XPO1Broader reactivity
Structural ConsequenceReduced groove flexibilityComplete groove blockade

Irreversible Inhibition of Nuclear Export Signal (NES) Recognition

The covalent modification of Cys528 by KPT-185 sterically obstructs the NES-binding cleft, preventing the docking of leucine-rich export signals. This inhibition disrupts the formation of the ternary nuclear export complex (XPO1-RanGTP-NES cargo), a prerequisite for cargo translocation through nuclear pore complexes. Biochemical assays using Rev-GFP nuclear export reporters demonstrate that KPT-185 effectively blocks nuclear export at nanomolar concentrations (IC50 ~40 nM), though with slightly reduced potency compared to LMB (IC50 ~0.16 nM) [7]. Importantly, the inhibition persists for at least 72 hours post-treatment due to the slow dissociation rate of KPT-185 from XPO1, leading to prolonged nuclear entrapment of cargo proteins even after plasma clearance of the drug. This sustained effect is attributed to the kinetic stability of the KPT-185-XPO1 covalent adduct and the slow rate of XPO1 protein turnover in cells [7]. Mutational studies confirm that Cys528 is essential for this activity, as XPO1 variants lacking this residue (e.g., C528S) are completely resistant to KPT-185-mediated export blockade [3].

Nuclear Retention of Tumor Suppressor Proteins

p53 (TP53) Accumulation and Transcriptional Activation

FOXO3a, p21 (CDKN1A), and IκB/NF-κB Pathway Regulation

Beyond p53, KPT-185 forces nuclear retention of multiple tumor suppressor and regulatory proteins containing functional NES sequences. Key among these are:

  • FOXO3a: Nuclear accumulation of FOXO3a activates transcription of genes involved in apoptosis (e.g., BIM), cell cycle arrest, and oxidative stress response. This occurs independently of PI3K/AKT signaling status [1] [2].
  • p21 (CDKN1A): Nuclear sequestration of this cyclin-dependent kinase inhibitor enhances its ability to block CDK2/cyclin E complexes, enforcing G1/S arrest. KPT-185 upregulates p21 both transcriptionally (via p53) and post-translationally (by preventing export) [1] [6].
  • IκB: Nuclear retention of IκB disrupts the NF-κB signaling axis. Normally, cytoplasmic IκB degradation releases NF-κB for nuclear import and pro-survival gene transcription. KPT-185 traps IκB in the nucleus, preventing it from interacting with and inhibiting cytoplasmic NF-κB. This paradoxically enhances IκB's inhibitory capacity on residual nuclear NF-κB and suppresses transcription of anti-apoptotic genes (e.g., BCL-2, SURVIVIN) [2].

Table 2: Tumor Suppressor Proteins (TSPs) Retained in Nucleus by KPT-185

TSP/Regulatory ProteinNuclear Function Retained by KPT-185Key Cancer-Relevant Consequences
p53 (TP53)Transcriptional activation of pro-apoptotic (PUMA, NOXA) and cell cycle arrest (p21) genesApoptosis induction, G1/S arrest
FOXO3aTranscriptional activation of BIM, p27, oxidative stress response genesApoptosis induction, ROS sensitization
p21 (CDKN1A)Inhibition of CDK2/cyclin E and CDK1/cyclin B complexesG1/S and G2/M arrest
IκBInhibition of nuclear NF-κB DNA bindingSuppression of BCL-2, SURVIVIN, cIAP expression; Sensitization to apoptosis
p27KIP1Inhibition of CDK2/cyclin E complexesG1/S arrest (p53-independent) [5]

Disruption of Ribosomal Biogenesis and Translational Flux

Suppression of rRNA and Cyclin D1 mRNA Export

A critical and distinct mechanism of KPT-185 involves disrupting the nuclear export of ribonucleoproteins, particularly 40S and 60S ribosomal subunits. XPO1 directly facilitates the export of these subunits after their assembly in the nucleolus. KPT-185 treatment in mantle cell lymphoma (MCL) cells (e.g., Z138, Jeko-1) causes significant nuclear accumulation of ribosomal proteins (RPs) like RPS19 and RPL11, as quantified by iTRAQ proteomic analysis (>50 ribosomal proteins downregulated in cytoplasm) [4] [5]. This disrupts ribosomal subunit assembly and maturation in the cytoplasm, directly impairing ribosome biogenesis. Furthermore, KPT-185 inhibits the XPO1/eIF4E-dependent export of specific oncogenic mRNAs, including cyclin D1 (CCND1) mRNA—a critical driver in MCL pathogenesis. By preventing cyclin D1 mRNA nuclear export, KPT-185 depletes cytoplasmic cyclin D1 mRNA pools, leading to reduced cyclin D1 protein synthesis independently of proteasomal degradation or transcriptional repression [5]. This dual inhibition (rRNA/RPs and cyclin D1 mRNA) cripples the protein synthesis capacity of cancer cells, particularly impacting short-lived oncoproteins.

Downregulation of Translation/Chaperone Proteins (e.g., HSP70, EEF1A1)

KPT-185 profoundly reprograms the cellular proteome by suppressing key translation initiation/elongation factors and chaperones, identified through quantitative proteomics:

  • Translation Machinery Suppression: KPT-185 downregulates eukaryotic translation initiation factor 4A1 (EIF4A1), eukaryotic elongation factor 1 alpha 1 (EEF1A1), and eukaryotic elongation factor 2 (EEF2). These factors are essential for mRNA cap binding, tRNA delivery to the ribosome, and GTP-dependent ribosomal translocation, respectively. Their depletion, detected by iTRAQ and immunoblotting, directly reduces global translational flux and protein synthesis rates [4] [5].
  • Chaperone Network Disruption: KPT-185 significantly reduces levels of heat shock proteins, notably HSP70 (HSPA1A) and phosphorylated HSP90. These chaperones stabilize oncoproteins (e.g., mutant p53, BCR-ABL, AKT) and support stress-adaptive responses. Depletion occurs partly through inhibition of Heat Shock Factor 1 (HSF1) transcriptional activity—a major regulator of proteostasis genes—and partly through translational repression [4] [5].
  • Oncogenic Kinase Depletion: KPT-185 reduces levels of PIM1 and PIM2 kinases. These serine/threonine kinases stabilize c-MYC and promote cell survival. Their depletion results from RP deficiency (e.g., RPS19 interacts with PIM1; RPL11 regulates c-MYC) and translational repression, leading to p27KIP1 stabilization and cell cycle arrest [4] [5].
  • Metabolic Enzyme Repression: KPT-185 downregulates fatty acid synthase (FASN), a key lipogenic enzyme overexpressed in cancers. This occurs via HSF1 suppression and contributes to impaired cancer cell metabolism and membrane biosynthesis [5].

Collectively, KPT-185’s inhibition of XPO1-mediated nuclear export induces a multi-faceted anti-cancer response: 1) Reactivation of nuclear tumor suppressors (p53, FOXO3a, p21); 2) Disruption of ribosomal biogenesis and mRNA export; 3) Global suppression of protein synthesis machinery and oncogenic chaperones. These mechanisms synergize to induce apoptosis and cell cycle arrest across diverse cancer models, irrespective of p53 status.

Properties

CAS Number

1333151-73-7

Product Name

KPT-185

IUPAC Name

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate

Molecular Formula

C16H16F3N3O3

Molecular Weight

355.32

InChI

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4-

InChI Key

NLNGWFLRRRYNIL-PLNGDYQASA-N

SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

KPT-185

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.